molecular formula C23H16N2O4 B2767229 N-(3-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide CAS No. 302953-41-9

N-(3-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B2767229
M. Wt: 384.391
InChI Key: PDOJESUGSDKSOB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This includes the molecular formula, structural formula, and possibly the 3D structure. Techniques like X-ray crystallography, NMR, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Anticonvulsant Activity

One study discusses the discovery and evaluation of a potent metabolic inhibitor with significant anticonvulsant activity in animal models, highlighting the importance of chemical modifications to reduce metabolic N-acetylation for prolonged activity (Robertson et al., 1987).

Anticancer Applications

Another study presents the discovery of MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity and clinical trial promise as an anticancer drug (Zhou et al., 2008). This reflects the relevance of benzamide derivatives in oncological research.

Synthetic Methodology

Research on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides illustrates the synthetic utility of benzamide derivatives in generating complex heterocycles, potentially useful in drug discovery (Browne et al., 1981).

Antitubercular Scaffold

A study on the ultrasound-assisted synthesis of benzamide derivatives highlights their potential as anti-tubercular agents, demonstrating the application of these compounds in addressing infectious diseases (Nimbalkar et al., 2018).

Safety And Hazards

This involves studying the toxicity, environmental impact, and precautions needed when handling the compound.


Future Directions

This could involve potential applications, ongoing research, and areas that need further investigation.


properties

IUPAC Name

N-(3-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-14(26)16-5-4-6-17(13-16)24-21(27)15-9-11-18(12-10-15)25-22(28)19-7-2-3-8-20(19)23(25)29/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOJESUGSDKSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

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